Diisotridecyl phenyl phosphite

Description

Contextualization of Phosphite (B83602) Esters within Functional Chemical Additives

Phosphite esters are widely utilized as functional chemical additives, primarily serving as secondary antioxidants and heat stabilizers in polymeric materials. adishank.comadishank.comepa.gov Their principal role is to protect polymers such as polyvinyl chloride (PVC), polyolefins, and engineering plastics from degradation during high-temperature processing and throughout the product's lifespan. adishank.comadishank.compmarketresearch.com The mechanism by which they function involves the decomposition of hydroperoxides, which are formed during the initial stages of polymer oxidation. By reducing these hydroperoxides to stable, non-radical alcohols, phosphite esters prevent the propagation of free radicals that would otherwise lead to the breakdown of polymer chains. adishank.comepa.govsmolecule.com This action helps to maintain the mechanical integrity, clarity, and color of the final plastic product. adishank.com Their effectiveness is often enhanced when used in combination with primary antioxidants, such as hindered phenols, creating a synergistic effect that provides comprehensive stabilization. adishank.com

Overview of Sterically Hindered Phosphite Chemistry

A significant development within the field of phosphite stabilizers is the creation of sterically hindered phosphites. This class of compounds is distinguished by the presence of bulky chemical groups, typically tertiary alkyl groups, positioned on the aryl rings ortho to the phosphite ester linkage. google.comgoogle.com The primary advantage conferred by this steric hindrance is a notable increase in hydrolytic stability. google.com This enhanced resistance to decomposition by water and steam is a critical attribute for applications where polymers are processed or used in humid environments. google.com While the synthesis of these sterically hindered aryl phosphites can be more complex compared to less hindered analogues, their superior performance characteristics make them preferable for demanding applications. google.com The development of specialized catalytic processes has been crucial for the efficient and cost-effective production of these high-performance additives. google.com

Significance of Diisotridecyl Phenyl Phosphite in Advanced Material Stabilization Research

This compound (DITDPP) stands out as a high-performance secondary antioxidant and a prime example of a sterically hindered phosphite. It is a liquid organophosphite extensively used to enhance the durability and processing stability of a wide array of polymers. adishank.comepa.gov Its primary application is as a heat stabilizer in PVC, but it is also highly effective in other materials, including polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), and various engineering plastics. adishank.comadishank.comepa.gov

The key benefits of incorporating this compound into polymer formulations include improved thermal stability, which is essential for high-temperature processing methods like extrusion and molding. adishank.comadishank.com It effectively prevents discoloration and maintains the optical clarity of the polymer during and after processing. adishank.com DITDPP functions by breaking down hydroperoxides and scavenging radicals that form during oxidation, thereby protecting the polymer from heat-induced degradation. adishank.comadishank.com Research and industrial applications have demonstrated that DITDPP works synergistically with primary antioxidants to extend the service life and preserve the appearance of finished products. adishank.com

The technical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₂₆H₄₇O₃P |

| CAS Number | 25550-98-5 |

| Appearance | Clear Liquid |

| Boiling Point | 176 °C @ 5 mm Hg chemicalbook.com |

| Density | 0.94 g/mL at 25 °C chemicalbook.com |

| Refractive Index | n20/D 1.48 chemicalbook.com |

It is important to note that the commercial synthesis of this compound, which involves the reaction of triphenyl phosphite with isodecanol (B128192), typically yields a mixture of phosphite esters. A typical composition of the commercial product is detailed in the following table.

| Component | Approximate Concentration (% w/w) |

| Diisodecyl phenyl phosphite | 51% |

| Diphenylisodecyl phosphite | 23% |

| Triisodecyl phosphite | 21% |

| Triphenyl phosphite | 2% |

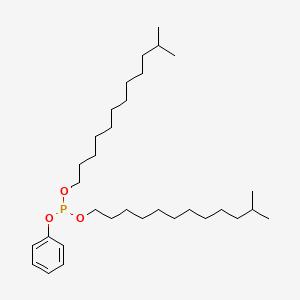

Structure

2D Structure

Properties

CAS No. |

67874-37-7 |

|---|---|

Molecular Formula |

C32H59O3P |

Molecular Weight |

522.8 g/mol |

IUPAC Name |

bis(11-methyldodecyl) phenyl phosphite |

InChI |

InChI=1S/C32H59O3P/c1-30(2)24-18-13-9-5-7-11-15-22-28-33-36(35-32-26-20-17-21-27-32)34-29-23-16-12-8-6-10-14-19-25-31(3)4/h17,20-21,26-27,30-31H,5-16,18-19,22-25,28-29H2,1-4H3 |

InChI Key |

ZCEURBBJHMJEOG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCOP(OCCCCCCCCCCC(C)C)OC1=CC=CC=C1 |

physical_description |

Liquid |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for Diisotridecyl Phenyl Phosphite

Established Synthetic Pathways to Phosphite (B83602) Esters

Several synthetic routes are available for the preparation of phosphite esters like diisotridecyl phenyl phosphite. The choice of pathway often depends on factors such as raw material availability, desired product purity, and economic considerations.

Transesterification of Phosphite Precursors with Alcohols (e.g., Triphenyl Phosphite and Isodecanol)

The most common and economically viable method for synthesizing this compound is the transesterification of triphenyl phosphite with isodecanol (B128192). This reaction involves the exchange of the phenyl groups on the triphenyl phosphite with isodecyl groups from the isodecanol. The process is typically catalyzed by an alkaline catalyst, such as sodium methylate, to achieve a reasonable reaction rate.

The reaction proceeds in a stepwise manner, leading to a mixture of products, including diphenyl isodecyl phosphite, this compound, and tri-isodecyl phosphite. The final composition of the product mixture is highly dependent on the reaction conditions.

A typical industrial synthesis involves reacting triphenyl phosphite with isodecanol in the presence of a catalyst at elevated temperatures. The phenol (B47542) generated during the reaction is removed by distillation to drive the equilibrium towards the formation of the desired this compound.

One documented example of this process involves the reaction of triphenyl phosphate (B84403) with isodecanol. While this example uses a phosphate, the transesterification principle is analogous for phosphites. The distillation analysis of the resulting product mixture provides insight into the typical distribution of related phosphite products.

Product Composition from Transesterification of a Phenyl Ester with Isodecanol

| Compound | Percentage in Distilled Product |

|---|---|

| Isodecyl Diphenyl Phosphate | 78% |

| Diisodecyl Phenyl Phosphate | 15% |

| Triphenyl Phosphate | 4.0% |

Table 1: Distillation analysis of a mixed ester product from the reaction of triphenyl phosphate and isodecanol, illustrating a typical product distribution in transesterification reactions. epo.org

Esterification via Phenyl Phosphorous Acid Derivatives

An alternative, though less common, synthetic route to this compound involves the esterification of phenyl phosphorous acid derivatives. In this general approach, a diaryl phosphonate (B1237965) can be synthesized through the direct oxygen-arylation of a dialkyl phosphonate with a diaryliodonium salt, a reaction that can be catalyzed by copper.

Routes Involving Dichlorophenyl Phosphine (B1218219)

Another potential synthetic pathway to this compound starts from dichlorophenyl phosphine. This method offers a direct way to introduce the phenyl group onto the phosphorus center. Dichlorophenylphosphine is a colorless, viscous liquid that serves as a common intermediate in the synthesis of various organophosphines.

The synthesis would proceed by the sequential reaction of dichlorophenyl phosphine with one equivalent of phenol and two equivalents of isodecanol in the presence of a base to neutralize the hydrogen chloride byproduct. The order of addition of the alcohols can be varied to influence the product distribution. While this method is chemically feasible, its industrial application for the production of this compound is not widely documented. Challenges associated with this route include the handling of the corrosive and reactive dichlorophenyl phosphine and the management of the hydrogen chloride byproduct.

Reaction Parameters and Their Influence on Product Composition

The successful synthesis of this compound with the desired purity and yield hinges on the careful control of several key reaction parameters. These parameters influence both the rate of reaction and the selectivity towards the desired product.

Molar Ratios of Reactants

The molar ratio of isodecanol to triphenyl phosphite is a critical factor in determining the final product composition in the transesterification process. An excess of isodecanol will favor the formation of the fully substituted tri-isodecyl phosphite, while a stoichiometric or sub-stoichiometric amount will result in a mixture containing significant amounts of diphenyl isodecyl phosphite and unreacted triphenyl phosphite.

To achieve a high yield of this compound, the molar ratio of isodecanol to triphenyl phosphite is typically controlled in a specific range. A kinetic study of a similar system involving decyl phosphite stabilizers highlights the importance of reactant ratios in directing the product distribution. By adjusting the initial reactant concentrations, manufacturers can target specific grades of phosphite stabilizers, each with a different dominant phosphite species. wvu.edu

Exemplary Reactant Quantities in a Decyl Phosphite Synthesis

| Reactant | Mass (g) |

|---|---|

| Isodecanol | Varies |

| Triphenyl Phosphite (TPP) | Varies |

| Catalyst | Varies |

Table 2: A representation of the variable reactant inputs in the laboratory synthesis of decyl phosphite stabilizers, indicating the importance of molar ratios in determining the final product mixture. wvu.edu

Temperature Effects on Reaction Kinetics and Selectivity

Temperature plays a crucial role in the synthesis of this compound, influencing both the reaction rate and the selectivity. The transesterification reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate.

For the reaction of isodecanol with triphenyl phosphite, the optimal temperature range is generally between 110°C and 150°C. wvu.edu Operating within this range provides a balance between achieving a high conversion rate and minimizing side reactions.

Lower temperatures can lead to incomplete conversion and a product mixture rich in the intermediate, diphenyl isodecyl phosphite. Conversely, excessively high temperatures can promote the formation of the fully substituted tri-isodecyl phosphite and may also lead to thermal degradation of the reactants and products, resulting in discoloration and the formation of undesirable byproducts. The kinetic study of the decyl phosphite system demonstrated that the rate of reaction increases with temperature, as expected. wvu.edu Careful temperature control is therefore essential for optimizing the yield and purity of this compound.

Catalytic Systems in Phosphite Synthesis

The synthesis of phosphite esters, including this compound, is significantly influenced by the choice of catalyst. The primary industrial method for producing alkyl aryl phosphites is the transesterification of a triaryl phosphite, such as triphenyl phosphite, with the corresponding alcohol, in this case, isotridecyl alcohol. This process is heavily reliant on catalytic systems to achieve viable reaction rates and selectivity.

Alkaline catalysts are particularly effective in promoting these transesterification reactions. smolecule.com Among these, sodium phenate stands out as a preferred system for its efficiency and impact on product purity. smolecule.com The catalytic cycle begins with the sodium phenate abstracting a proton from the isotridecyl alcohol, which generates a sodium isotridecoxide intermediate and phenol. smolecule.com This highly nucleophilic alkoxide then attacks the electrophilic phosphorus center of the triphenyl phosphite, displacing a phenoxy group and advancing the transesterification.

In addition to traditional alkaline catalysts, modern research has highlighted the efficacy of environmentally benign metal catalysts. rsc.orgrsc.orgnih.gov Specifically, Zn(II) complexes, such as zinc pivalate (B1233124) (Zn(OPiv)₂), have been identified as highly selective and efficient catalysts for the synthesis of phosphite diesters under mild conditions. rsc.orgnih.gov These zinc-based systems can facilitate the consecutive introduction of two different alcohol groups onto a phosphorus center, demonstrating high functional group tolerance. nih.gov This catalytic approach represents a significant advancement over conventional methods that require stoichiometric activators. rsc.orgrsc.orgnih.gov

Table 1: Comparison of Catalytic Systems in Phosphite Ester Synthesis

| Catalyst Type | Specific Example | Mechanism | Key Advantages |

|---|---|---|---|

| Alkaline Catalyst | Sodium Phenate | Forms a highly reactive alkoxide intermediate via proton abstraction from the alcohol. smolecule.com | Effective for industrial transesterification; improves reaction efficiency and product purity. smolecule.com |

| Lewis Acid Catalyst | Zinc Pivalate (Zn(OPiv)₂) | Coordination with the phosphonylating reagent, activating the phosphorus center for nucleophilic attack by the alcohol. | Environmentally benign; high efficiency and selectivity under mild conditions; additive-free. rsc.orgrsc.org |

Atmospheric Control for Oxidation Prevention

Phosphites are trivalent phosphorus (P(III)) compounds that are susceptible to oxidation to their pentavalent phosphate (P(V)) counterparts. This inherent reactivity necessitates careful atmospheric control during and after synthesis to preserve the integrity of the this compound product. The oxidation of phosphites can be initiated by atmospheric oxygen, particularly at the elevated temperatures often used in synthesis and purification.

To prevent this undesirable side reaction, the synthesis is typically conducted under an inert atmosphere. By displacing oxygen from the reaction vessel, the primary oxidant is eliminated. The most commonly used inert gases for this purpose are nitrogen and argon, which are introduced to blanket the reaction mixture. This procedure is standard practice for handling air-sensitive reagents and is crucial for ensuring that the final product is the desired phosphite rather than the corresponding phosphate. Maintaining this inert blanket during all stages, including reaction, distillation of byproducts, and final product packaging, is essential for quality control.

Strategies for Enhancing Reaction Yield and Purity of this compound

The synthesis of this compound via the transesterification of triphenyl phosphite with isotridecyl alcohol typically results in a product mixture. smolecule.com This mixture often contains the desired di-substituted product along with the mono-substituted (isotridecyl diphenyl phosphite), tri-substituted (triisotridecyl phosphite), and unreacted starting materials. smolecule.com Therefore, specific strategies are required to maximize the yield and purity of the target compound.

Stoichiometric Control: The molar ratio of the reactants—triphenyl phosphite and isotridecyl alcohol—is a critical parameter. Adjusting this ratio can preferentially drive the reaction toward the formation of the di-substituted ester over the tri-substituted version. A precise balance is needed to maximize the conversion of the starting phosphite while minimizing the formation of the fully substituted by-product.

Optimization of Reaction Conditions: Temperature and reaction time must be carefully controlled. The temperature needs to be high enough to ensure a reasonable reaction rate but low enough to prevent thermal degradation of the reactants and products. The optimal reaction time is determined by monitoring the reaction's progress to ensure maximum conversion without promoting side reactions.

Catalyst Selection: The choice of an efficient catalyst, such as sodium phenate, not only accelerates the reaction but can also improve selectivity, leading to a purer product composition. smolecule.com

Comparative Analysis of Industrial and Laboratory Synthesis Approaches

The synthesis of this compound is performed at both laboratory and industrial scales, with significant differences in methodology, objectives, and equipment.

Scale and Equipment: Laboratory synthesis is typically conducted on a gram-to-kilogram scale using standard glassware such as round-bottom flasks, heating mantles, and condensers. In contrast, industrial production operates on a multi-ton scale, requiring large, specialized equipment like jacketed stainless-steel reactors, large-scale distillation columns, and automated process control systems.

Process Control and Automation: Industrial synthesis relies on sophisticated process control systems to continuously monitor and regulate critical parameters like temperature, pressure, and reactant flow rates. This automation ensures batch-to-batch consistency, optimizes efficiency, and maintains safe operating conditions. Laboratory-scale synthesis often involves manual control and monitoring of these parameters.

Purity and Product Specification: The objectives regarding product purity often differ. In a laboratory or research context, the goal may be to isolate a highly pure compound for analytical characterization, often employing purification methods like column chromatography that are not viable industrially. For industrial applications, such as its use as a polymer stabilizer, this compound is often produced and sold as a mixture with a specified composition (e.g., 50-70% of the target compound). smolecule.com The key industrial objective is not necessarily chemical purity but consistent performance in the final application.

Economic and Safety Focus: Industrial processes are heavily optimized for cost-effectiveness, throughput, and safety. The choice of raw materials, energy consumption, and waste minimization are paramount economic drivers. Large-scale safety protocols are extensive. While safety is also critical in the lab, the economic constraints and the scale of potential hazards are fundamentally different.

Table 2: Industrial vs. Laboratory Synthesis of this compound

| Feature | Laboratory Synthesis | Industrial Synthesis |

|---|---|---|

| Scale | Grams to kilograms | Multi-ton batches |

| Equipment | Glassware (flasks, condensers) | Large-scale steel reactors, distillation columns |

| Process Control | Manual monitoring and adjustment | Automated, continuous online monitoring |

| Purity Goal | Often high purity for characterization | Consistent mixture composition for performance |

| Primary Drivers | Feasibility, proof-of-concept, research | Cost-efficiency, throughput, safety, product consistency |

Chemical Reactivity and Transformation Pathways of Diisotridecyl Phenyl Phosphite

Hydrolytic Behavior of Phosphite (B83602) Esters

The stability of diisotridecyl phenyl phosphite in the presence of water is a critical factor in its application, as hydrolysis leads to the degradation of the compound and the formation of byproducts. The hydrolytic process involves the cleavage of the ester bonds, a reaction influenced by several factors, including the presence of water and the pH of the environment.

Mechanisms of Hydrolysis of this compound

The hydrolysis of this compound, an alkyl-aryl phosphite, proceeds through a nucleophilic attack by water molecules on the phosphorus center. smolecule.com This reaction leads to the sequential cleavage of the phosphite ester bonds. The general stability of phosphite compounds to hydrolysis follows the order: hindered aryl > aryl > alkyl. smolecule.com Being an alkyl-aryl phosphite, this compound exhibits intermediate stability. smolecule.com The presence of the phenyl group offers some hydrolytic stability when compared to trialkyl phosphites; however, the compound remains susceptible to degradation induced by moisture. smolecule.com

The hydrolysis of phosphite esters can occur through different mechanisms depending on the conditions. The major pathways involve an AAc2 mechanism, where water is involved and a P-O bond cleavage occurs, and an AAl1 mechanism, where water is not involved in the rate-determining step and a C-O bond cleavage takes place. nih.gov In most acid- and base-catalyzed hydrolyses of phosphonate (B1237965) esters, the P-O bond is cleaved. nih.gov

Computational studies on the hydrolysis of various phosphorus esters suggest that transition states involving one or two water molecules have lower energies than those without water, indicating the crucial role of water in stabilizing the transition state. dtic.mil

Influence of Water and Acidic Environments on Hydrolysis Kinetics

The kinetics of this compound hydrolysis are significantly influenced by the presence of water and the acidity of the environment. The degradation can be described by first-order kinetics with respect to the phosphite concentration. smolecule.com Elevated temperatures are known to accelerate the degradation process. smolecule.com

In acidic environments, the hydrolysis of phosphonate esters is a widely applied method. nih.gov These reactions often occur in two consecutive steps due to the presence of two ester groups. nih.gov Generally, acidic conditions can catalyze the hydrolysis of phosphite esters. nih.govmdpi.com The rate of hydrolysis can be influenced by the pH of the medium. nih.gov For some phosphinate esters, the rate of hydrolysis reaches a maximum at a specific acid concentration, beyond which acidic inhibition is observed. nih.gov

The hydrolytic degradation pathways of diisodecyl phenyl phosphite are consistent across acidic (pH 4), neutral (pH 7), and basic (pH 10) aqueous environments. smolecule.com However, the rate of these reactions is pH-dependent. nih.gov

Autocatalytic Aspects of Phosphite Hydrolysis

The hydrolysis of phosphite esters can exhibit autocatalytic behavior. mdpi.comacs.org The acidic products formed during the initial stages of hydrolysis, such as phosphorous acid, can catalyze further degradation of the phosphite. mdpi.com This autocatalysis leads to an increase in the decomposition rate over time. mdpi.com For instance, the hydrolysis of certain benzopinacolphosphites shows an increasing decomposition rate up to a certain point, which is attributed to the autocatalytic effect of the acidic degradation products. mdpi.com

The formation of acidic organic phosphorous intermediates, like phosphoric acid esters, during hydrolysis contributes to this autocatalytic decomposition. mdpi.com In some cases, the protons generated during the process can trigger and accelerate the hydrolysis. acs.org

Identification and Characterization of Hydrolysis Products (e.g., Phosphorous Acid, Isodecanol (B128192), Phenol)

The complete hydrolysis of this compound results in the cleavage of all its ester bonds, yielding three primary products: phosphorous acid, isodecanol, and phenol (B47542). smolecule.com These products have been identified as the main components resulting from the breakdown of the parent compound in the presence of moisture. smolecule.com

The formation of these specific products confirms the hydrolytic degradation pathway involves the breaking of the P-O-alkyl and P-O-aryl linkages. Isodecanol and phenol are the alcohols corresponding to the ester groups, and phosphorous acid is the resulting phosphorus-containing species. smolecule.com

Oxidative Transformations to Phosphine (B1218219) Oxides and Phosphates

In addition to hydrolysis, this compound can undergo oxidative transformations. As a secondary antioxidant, its primary function involves being oxidized to prevent the degradation of the polymer it is protecting. adishank.comgoogle.com This oxidation typically leads to the formation of phosphates. smolecule.comgoogle.com Exposure to atmospheric oxygen during processing can also lead to the formation of these oxidation products. smolecule.com

Reaction Pathways Leading to Phosphine Oxide Formation

While the primary oxidation product of phosphites is typically the corresponding phosphate (B84403), the formation of phosphine oxides from phosphites is also a known transformation in organophosphorus chemistry. smolecule.comorganic-chemistry.org The conversion of a phosphite to a phosphine oxide involves the formation of a new P-C bond, which is not a direct oxidation in the sense of adding an oxygen atom to the phosphorus. However, certain reactions of phosphites can lead to products that are subsequently converted to phosphine oxides.

Secondary phosphine oxides can be synthesized from H-phosphinates, which can be intermediates in phosphite chemistry. nih.gov The conversion of phosphites to arylphosphonates can be achieved through photocatalytic coupling with aryl halides, and these arylphosphonates are structurally related to phosphine oxides. organic-chemistry.org

Conversion to Phosphate Esters in Oxidizing Media

This compound, like other phosphite esters, readily undergoes oxidation to the corresponding phosphate ester. This conversion is a significant reaction pathway, particularly in environments containing oxidizing agents. The transformation involves the conversion of the phosphorus center from a trivalent (P(III)) to a pentavalent (P(V)) state. This oxidation can be initiated by exposure to atmospheric oxygen, especially at elevated temperatures encountered during polymer processing. The resulting phosphate esters exhibit different chemical properties and performance characteristics compared to the parent phosphite.

The general reaction for the oxidation of a phosphite ester to a phosphate ester can be represented as: (RO)₂P(OPh) + [O] → (RO)₂P(=O)(OPh) Where R represents the isodecyl group and OPh represents the phenyl group.

This oxidative transformation is a key aspect of the compound's function as a secondary antioxidant in polymers. While the primary role of phosphites is to decompose hydroperoxides, their oxidation to phosphates is an inherent and often unavoidable reaction in an oxidative environment.

Influence of Oxygen and Radical Species on Oxidation Rates

The rate of oxidation of this compound to its phosphate analog is significantly influenced by the presence of oxygen and various radical species. Under oxidative conditions, the decomposition and subsequent oxidation of the phosphite functionality proceed through free radical mechanisms. The presence of oxygen accelerates this process, with the phosphite being oxidized to phosphate intermediates before further breakdown occurs.

Radical species, which are often generated in polymers through exposure to heat, light, or mechanical stress, also play a crucial role in the oxidation of phosphite esters. These radicals can attack the phosphorus center, leading to the formation of phosphoranyl radicals. These intermediates are highly reactive and can undergo further reactions, including oxidation, to form stable phosphate esters. The interaction with radicals is a fundamental aspect of the antioxidant and stabilizing functions of this compound.

Radical Scavenging and Decomposition Reactions

This compound is recognized for its role as a secondary antioxidant, which involves scavenging radicals and decomposing hydroperoxides. These functions are critical in protecting polymers from degradation during high-temperature processing and throughout their service life.

Hydroperoxide Decomposition Mechanisms

A primary antioxidant function of this compound is the decomposition of hydroperoxides (ROOH) into non-radical, stable products. Hydroperoxides are key intermediates in the auto-oxidation cycle of polymers and can lead to chain scission and crosslinking, resulting in the deterioration of physical properties. This compound reduces hydroperoxides to alcohols, thereby preventing the formation of highly reactive and damaging radical species. leapchem.com

The general reaction for hydroperoxide decomposition by a phosphite ester is: (RO)₂P(OPh) + R'OOH → (RO)₂P(=O)(OPh) + R'OH

This reaction not only neutralizes the immediate threat posed by hydroperoxides but also results in the phosphite itself being oxidized to the corresponding phosphate ester. This dual action of hydroperoxide decomposition and self-oxidation is a hallmark of secondary antioxidants.

Chain-Breaking Antioxidant Activity via Radical Termination

Beyond its function as a hydroperoxide decomposer, this compound also exhibits chain-breaking antioxidant activity. nih.gov This mechanism involves the termination of the radical chain reactions that propagate polymer degradation. The phosphite molecule can donate a hydrogen atom to a reactive radical, effectively neutralizing it and preventing it from attacking the polymer backbone. smolecule.com This action shortens the kinetic chain length of the oxidation process. nih.gov

Reactions with Carbon-Centered, Peroxyl, and Alkoxyl Radicals

This compound can react with a variety of radical species, including carbon-centered, peroxyl, and alkoxyl radicals. These radicals are key players in the complex cascade of reactions that constitute polymer degradation.

Carbon-Centered Radicals (R•): The interaction with carbon-centered radicals is a part of the broader radical scavenging activity of the phosphite. These reactions contribute to the stabilization of the polymer matrix.

Peroxyl Radicals (ROO•): Peroxyl radicals are central to the propagation of auto-oxidation. nih.gov this compound can react with peroxyl radicals, interrupting the degradation cycle. nih.gov This is a key aspect of its chain-breaking antioxidant function. The reaction with peroxyl radicals is a critical step in preventing the formation of new hydroperoxides. nih.gov

Alkoxyl Radicals (RO•): Alkoxyl radicals are another type of reactive species that can be generated during polymer degradation. Phosphites are known to react with alkoxyl radicals, forming a phosphoranyl radical intermediate. This intermediate can then undergo further reactions, leading to the formation of a stable phosphate and an alkyl radical. This pathway provides another mechanism for the termination of radical chains.

Other Significant Chemical Reactions

While the primary focus of this compound's reactivity is its antioxidant and stabilizing functions, other chemical reactions can also occur. One notable reaction is hydrolysis, where the compound can react with water, leading to the formation of phosphorous acid, phenol, and isodecanol. smolecule.com The rate of hydrolysis is generally lower for phosphites with larger alkyl groups. smolecule.com

Below is a data table summarizing the key reactive species and the corresponding reactions of this compound.

| Reactive Species | Reaction Type | Products | Significance |

| Oxygen ([O]) | Oxidation | Diisotridecyl phenyl phosphate | Inherent transformation in oxidizing environments. |

| Hydroperoxides (ROOH) | Reduction/Decomposition | Diisotridecyl phenyl phosphate, Alcohols (ROH) | Primary mechanism of secondary antioxidant activity. |

| Peroxyl Radicals (ROO•) | Radical Scavenging/Termination | Stabilized radical species, Diisotridecyl phenyl phosphate | Chain-breaking antioxidant activity. |

| Alkoxyl Radicals (RO•) | Radical Scavenging/Termination | Phosphoranyl radical intermediate, ultimately leading to phosphate esters | Contributes to radical chain termination. |

| Carbon-Centered Radicals (R•) | Radical Scavenging | Stabilized radical species | General radical scavenging to protect the polymer. |

| Water (H₂O) | Hydrolysis | Phosphorous acid, Phenol, Isodecanol | Potential degradation pathway in the presence of moisture. |

Substitution Reactions on Phenyl Moieties

The phenyl group in this compound is, in principle, susceptible to electrophilic aromatic substitution reactions. The oxygen atom attached to the phenyl ring is an activating group, directing incoming electrophiles to the ortho and para positions. However, the phosphorus center itself is a primary site for electrophilic attack. Reactions of trivalent phosphorus compounds with typical electrophiles generally proceed with the retention of configuration at the phosphorus center in what is known as a bimolecular electrophilic substitution, or SE2(P), mechanism researchgate.netmdpi.com.

While the potential for substitution on the phenyl ring exists, the reactivity of the phosphorus atom often dominates. The lone pair of electrons on the trivalent phosphorus makes it a potent nucleophile, readily reacting with electrophiles mdpi.com. Consequently, specific documented research focusing on electrophilic substitution occurring directly on the phenyl moiety of complex phosphites like this compound is not prominent in the literature. Most studies focus on reactions involving the phosphorus center, such as oxidation, coordination to metals, or the Arbusov rearrangement.

Lewis Acid Catalysis by Phosphite Esters

Phosphite esters, including this compound, are characteristically Lewis bases, owing to the accessible lone pair of electrons on the P(III) center rsc.org. This Lewis basicity allows them to act as nucleophiles or as ligands in transition metal complexes. However, they are also precursors to potent Lewis acidic species.

The catalytic activity of phosphorus compounds as Lewis acids typically involves species where the phosphorus center is electron-deficient rsc.org. This is achieved when a phosphite ester reacts with an electrophile (e.g., an alkyl halide) to form a phosphonium (B103445) cation intermediate [R'P(OR)₃]⁺ rsc.orgnih.gov. These phosphonium cations are highly electrophilic and can function as effective Lewis acid catalysts for a variety of organic transformations, including Diels-Alder reactions and Nazarov cyclizations researchgate.net.

The general mechanism for Lewis acid catalysis initiated by a phosphite ester can be described as follows:

Formation of the Lewis Acidic Species: The trivalent phosphite ester attacks an electrophile, generating a tetracoordinate phosphonium cation.

Substrate Activation: The phosphonium cation, acting as a Lewis acid, coordinates to a Lewis basic site on a substrate molecule (e.g., the oxygen of a carbonyl group), thereby activating the substrate for subsequent reaction wikipedia.org.

Catalytic Turnover: The activated substrate reacts, and the catalyst is regenerated or transformed in a subsequent step.

While P(III) compounds are typically Lewis bases, P(V) species can also exhibit significant Lewis acidity, deriving it from low-lying σ* orbitals that can accept electron density rsc.org. Therefore, the role of phosphite esters in Lewis acid catalysis is primarily as a precursor to the true catalytic species, the phosphonium ion nih.gov.

Participation in Arbusov-type Rearrangements

The Michaelis-Arbuzov reaction, or Arbusov rearrangement, is a fundamental reaction of trivalent phosphorus esters. It involves the reaction of a phosphite with an alkyl halide to form a pentavalent phosphonate nih.govchem-station.com. The reaction proceeds through a two-step mechanism:

Quaternization: The nucleophilic P(III) atom of the phosphite attacks the electrophilic alkyl halide in an SN2 reaction, forming a phosphonium salt intermediate wikipedia.orgorganic-chemistry.org.

Dealkylation: The displaced halide anion then acts as a nucleophile, attacking one of the alkoxy carbons of the phosphonium salt in a second SN2 reaction. This displaces the phosphorus group and yields the final phosphonate product and a new alkyl halide wikipedia.org.

For a mixed alkyl-aryl phosphite like this compound, the structure dictates the pathway of the rearrangement. The phosphonium intermediate formed upon reaction with an alkyl halide (R'-X) would be [R'-P(O-isotridecyl)₂(O-phenyl)]⁺X⁻. The subsequent dealkylation step involves a choice between the attack of the halide X⁻ on the isotridecyl group or the phenyl group.

Attack on Isotridecyl Group: An SN2 attack on the sp³-hybridized carbon of the isotridecyl group leads to the formation of an isotridecyl halide and the phosphonate product, Phenyl isotridecyl phosphonate.

Attack on Phenyl Group: An SN2 attack on an sp²-hybridized carbon of the phenyl ring is electronically and sterically disfavored and does not readily occur.

Therefore, the Arbusov rearrangement of this compound proceeds almost exclusively via dealkylation of the isotridecyl groups rather than dearylation. It is well-documented that triaryl phosphites are significantly less reactive in the Arbusov reaction than trialkyl phosphites; their phosphonium intermediates often require high temperatures (e.g., >200°C) to undergo thermal cleavage, as the aryl-oxygen bond is much stronger and less susceptible to nucleophilic attack wikipedia.org.

| Phosphite Type | Structure Example | Relative Reactivity | Typical Reaction Pathway |

|---|---|---|---|

| Trialkyl Phosphite | P(O-Alkyl)₃ | High | Dealkylation |

| Alkyl-Aryl Phosphite | P(O-Alkyl)₂(O-Aryl) | Medium | Preferential Dealkylation |

| Triaryl Phosphite | P(O-Aryl)₃ | Low | Requires forcing conditions; resistant to dearylation |

Thermal Decomposition Pathways of this compound

Identification of Thermal Degradation Products

The thermal decomposition of organophosphorus compounds like this compound is a complex process that yields a variety of products depending on the conditions. The analysis of these products is often carried out using techniques like Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS), which allows for the separation and identification of volatile and semi-volatile degradation fragments researchgate.netpstc.orgwaters.com.

Based on the known degradation mechanisms of related alkyl and aryl phosphate and phosphite esters, the decomposition of this compound is expected to proceed through the homolytic or heterolytic cleavage of its P-O and C-O bonds acs.orgnih.gov. Aryl-phosphate bonds are generally more thermally stable than alkyl-phosphate bonds nih.govnih.gov.

The primary degradation pathways likely lead to the formation of the following products:

Elimination Products: β-hydride elimination from the isotridecyl group can lead to the formation of isotridecene and a phosphorus acid intermediate.

Cleavage Products: Scission of the ester bonds can produce phenol , isodecanol , and various hydrocarbon fragments from the breakdown of the isotridecyl chains.

Phosphorus Compounds: The phosphorus-containing moiety can be transformed into phosphorous acid , which may further decompose to phosphoric acid and other phosphorus oxides under oxidative conditions.

Rearrangement Products: At high temperatures, intramolecular rearrangements similar to the Arbusov reaction could potentially occur, though this is less common without a reactant like an alkyl halide.

| Product Class | Specific Product Examples | Origin Pathway |

|---|---|---|

| Alkenes | Isotridecene | β-elimination from isotridecyl group |

| Aromatics | Phenol | Cleavage of the P-O-Phenyl bond |

| Alcohols | Isodecanol | Cleavage of the P-O-Isotridecyl bond |

| Phosphorus Acids | Phosphorous Acid, Phosphoric Acid | Ester bond hydrolysis/thermolysis |

| Inorganic Oxides | Phosphorus Oxides (e.g., P₄O₁₀) | High-temperature oxidation of phosphorus acids |

Role of Temperature and Environment on Decomposition Kinetics

The kinetics of the thermal decomposition of this compound are highly dependent on both temperature and the surrounding chemical environment (i.e., inert or oxidative). The thermal stability and degradation pathways can be quantitatively studied using thermogravimetric analysis (TGA), which measures mass loss as a function of temperature dtic.mil.

Role of Temperature: The decomposition of organophosphorus esters is an endothermic process that requires significant thermal energy to initiate bond cleavage mdpi.com. This compound, as an alkyl-aryl ester, possesses greater thermal stability than a simple trialkyl phosphite due to the strong P-O-Aryl bond nih.govnih.gov. The onset of significant thermal degradation for such phosphites typically occurs at temperatures above 250-300°C in an inert atmosphere. As the temperature increases, the rate of decomposition accelerates, following Arrhenius-type kinetics. Kinetic parameters, such as activation energy, can be determined from TGA data using various mathematical models mdpi.com.

Role of Environment: The environment plays a critical role in the decomposition mechanism and kinetics.

Inert Atmosphere (e.g., Nitrogen): In the absence of oxygen, decomposition proceeds through purely thermal mechanisms like bond scission and elimination reactions, as described in the section above. The primary function is pyrolysis.

Oxidative Atmosphere (e.g., Air): In the presence of oxygen, this compound functions as a secondary antioxidant sincerechemical.com. Its decomposition pathway is coupled with its stabilizing function. It reacts with and decomposes polymer hydroperoxides (ROOH) into stable alcohols (ROH), in the process being oxidized from a phosphite (P(III)) to a phosphate (P(V)) jresm.orgnih.gov. This oxidative degradation pathway can occur at lower temperatures than pyrolysis and is fundamental to its role as a polymer stabilizer. The kinetics in an oxidative environment are therefore more complex, involving both thermal and oxidative reactions researchgate.net.

Mechanistic Aspects of Diisotridecyl Phenyl Phosphite S Role As a Chemical Additive

Elucidation of Stabilizing Mechanisms within Polymer Matrices

The primary role of Diisotridecyl phenyl phosphite (B83602) in polymers such as polyvinyl chloride (PVC), polyolefins, and engineering plastics is to provide thermal and color stability during high-temperature processing and throughout the product's service life. adishank.comadishank.com This is achieved through several distinct, yet interconnected, mechanistic pathways.

The autoxidation of polymers is a free-radical chain reaction initiated by factors like heat and light, leading to the formation of unstable hydroperoxides (ROOH). specialchem.com The decomposition of these hydroperoxides generates new, highly reactive radicals that propagate the degradation, causing changes in molecular weight and a loss of mechanical and physical properties. specialchem.com

Diisotridecyl phenyl phosphite functions as a hydroperoxide decomposer. adishank.comadishank.comspecialchem.com Its central phosphorus atom reacts with hydroperoxides in a non-radical, ionic mechanism, converting them into stable, non-radical alcohols. cnrs.frgoogle.com In this sacrificial process, the phosphite is oxidized to a phosphate (B84403). life-trialkyl.eumdpi.com By eliminating hydroperoxides, PDDP effectively breaks the degradation cycle, preventing the formation of additional free radicals and thus preserving the polymer's integrity. specialchem.comepa.gov This makes it particularly effective as a processing stabilizer at the high temperatures encountered during extrusion and molding. adishank.comadishank.com

The general mechanism can be represented as: P(OR)₃ + ROOH → P(=O)(OR)₃ + ROH vinatiorganics.com

This compound is an effective color stabilizer that helps maintain the optical characteristics of polymers. adishank.comadishank.com One of its key functions in this regard is the prevention of color body formation, particularly when used in conjunction with primary antioxidants like hindered phenols. epa.gov Hindered phenolic antioxidants can form colored, quinoidal byproducts during their radical-scavenging activity. epa.gov PDDP can inhibit the formation of these colored quinoid structures, preserving the polymer's original appearance. epa.govfederalregister.gov

Furthermore, in formulations containing acid scavengers, the resulting higher pH environment can sometimes cause phenolic antioxidants to discolor. Organic phosphites like PDDP can ameliorate this effect and reduce discoloration. The ability of phosphite-containing antioxidant systems to improve color stability is a well-documented research finding.

| Stabilizer System | Polymer Matrix | Observed Effect on Discoloration | Reference Finding |

|---|---|---|---|

| Phosphite + Hindered Phenol (B47542) | Polypropylene (B1209903) (iPP) | Significantly reduced Yellowing Index (YI) compared to the unstabilized polymer. | Research on synergistic effects demonstrated that combinations of a phosphonite (P-EPQ) and a hindered phenol (1010) led to a YI of just 79.9% of the pure iPP after multiple extrusions. |

| Aryl-Alkyl Phosphite | General Polymers | Inhibits the formation of colored quinoid structures from primary phenolic antioxidants. | An EPA consent order noted that phosphite stabilizers are color stabilizers that prevent the formation of colored byproducts from phenolic antioxidants. epa.gov |

Stray gassing is defined as the formation of gases within insulating fluids or polymers when heated to relatively low temperatures, typically between 90°C and 200°C. mdpi.com This phenomenon is attributed to the chemical instability of certain molecules in the formulation. mdpi.com The buildup of these gases can be problematic, particularly in closed systems.

Research, primarily from patents related to dielectric fluids, suggests that phosphite compounds play a crucial role in inhibiting stray gassing. google.com The proposed mechanism is that phosphites impart a stabilizing effect prior to the formation of peroxides, thereby preventing the subsequent reactions that lead to gas generation. google.com It has also been demonstrated that phosphite additives can reverse or overcome the stray gassing effects induced by other components in a formulation, such as certain phenolic antioxidants or passivators. google.com

Chemical Regeneration Cycles in Stabilization Processes

The concept of regeneration cycles is a key aspect of the long-term effectiveness of certain antioxidant systems. In the context of phosphite stabilizers, while the primary mechanism involves their conversion to phosphates, there can be subsequent reactions that regenerate active antioxidant species. wikipedia.org

Mechanisms of Action in Lubricant Systems (Academic Context)

In lubricant systems, this compound and other organophosphites function as secondary antioxidants, playing a crucial role in preventing the oxidative degradation of the base oil. pcc.eu The high temperatures and presence of oxygen and metal catalysts in modern engines and industrial machinery create a harsh environment that promotes lubricant oxidation. mdpi.com This oxidation leads to the formation of sludge, varnish, and corrosive acids, which can impair equipment performance and longevity. pcc.eu

The primary mechanism of phosphites in lubricants is the decomposition of hydroperoxides, which are key intermediates in the autoxidation process of hydrocarbons. mdpi.comresearchgate.net By converting these hydroperoxides into non-radical products like alcohols, phosphites interrupt the chain reaction of oxidation. mdpi.com

Phosphites can also exhibit a reducing effect on alkyl peroxy radicals, converting them to alkoxy radicals while the phosphite is oxidized to a phosphate. mdpi.com This further contributes to the inhibition of the oxidative cycle.

The performance of phosphite antioxidants in lubricants is often enhanced through synergistic combinations with other additives, such as hindered phenols and aromatic amines. mdpi.com These primary antioxidants act as radical scavengers, and the phosphite complements their action by decomposing the hydroperoxides they may form. mdpi.com This combination provides a more robust and comprehensive antioxidant package for the lubricant.

| Lubricant Application | Key Degradation Factor | Role of this compound |

| Engine Oils | High-temperature oxidation | Hydroperoxide decomposition, radical scavenging |

| Hydraulic Fluids | Oxidation and hydrolysis | Peroxide decomposition, synergistic action with other antioxidants mdpi.com |

| Industrial Gear Oils | Extreme pressure and heat | Anti-wear properties, thermal stabilization |

Advanced Analytical and Spectroscopic Characterization of Diisotridecyl Phenyl Phosphite and Its Transformation Products

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating the complex mixtures that can arise from the synthesis, processing, and aging of materials containing DITDPP. These techniques allow for the isolation and quantification of the parent antioxidant as well as its various degradation and transformation products.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of phosphite (B83602) antioxidants due to their relatively low volatility and thermal lability. semanticscholar.orgnih.gov Reverse-phase (RP) HPLC is particularly well-suited for separating DITDPP from other polymer additives and its more polar transformation products. sielc.com

Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve adequate resolution and sensitivity. For faster analysis times and improved separation efficiency, Ultra-Performance Liquid Chromatography (UPLC), which utilizes columns with smaller particle sizes (e.g., sub-2 µm), can be employed. sielc.comsielc.com

A common approach for the analysis of DITDPP involves using a C18 or a specialized reverse-phase column. sielc.com The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile, and an aqueous component. sielc.comsielc.com An acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid, is often added to the mobile phase to improve peak shape. sielc.comsielc.com

Table 1: Example of RP-HPLC Method Parameters for Diisotridecyl Phenyl Phosphite Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1, Newcrom C18 sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid sielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN) and Water with Formic Acid sielc.comsielc.com |

| Detector | UV (for aromatic compounds), MS semanticscholar.org |

| UPLC Considerations | Columns with smaller (e.g., 3 µm) particles for faster applications sielc.comsielc.com |

While HPLC is preferred for the parent phosphite, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification of smaller, more volatile degradation products that may form during polymer processing or environmental aging. nih.govmdpi.com High-boiling compounds like DITDPP itself are generally not suitable for direct GC-MS analysis without derivatization. nih.gov

The primary degradation pathway for phosphite antioxidants is oxidation to their corresponding phosphate (B84403) analogs. acs.orgnih.gov Another significant pathway is hydrolysis, which can occur in the presence of moisture, leading to the formation of phenol (B47542), isotridecanol, and various phosphorous acid species. mmu.ac.uk

For GC-MS analysis, a sample extract is injected into the instrument, where compounds are separated based on their boiling points and interaction with the GC column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for the identification of the compounds by comparing their mass spectra to spectral libraries. mdpi.comresearchgate.net

Table 2: Potential Degradation Products of DITDPP Identifiable by GC-MS

| Compound Class | Specific Examples | Analytical Note |

|---|---|---|

| Alcohols | Isotridecanol | Volatile product from hydrolysis. |

| Phenols | Phenol | Volatile product from hydrolysis. |

| Phosphate Esters | Diisotridecyl phenyl phosphate | Oxidation product; may require high temperature GC or derivatization. |

| Hydrolysis Intermediates | Phenyl isodecyl phosphite | Formed from partial hydrolysis. |

Spectroscopic Methods for Structural Elucidation and Mechanistic Studies

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in DITDPP and its transformation products, which is crucial for elucidating reaction mechanisms.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. mmu.ac.uk The FT-IR spectrum of DITDPP is characterized by specific absorption bands corresponding to its constituent parts. Analysis of spectral changes over time can be used to monitor the degradation of the phosphite, such as its oxidation to phosphate, which results in a distinct shift in the P-O-C stretching frequency.

Table 3: Characteristic FT-IR Absorption Bands for this compound and its Oxidation Product

| Functional Group | Vibration Mode | Approximate Wavenumber (cm⁻¹) | Comments |

|---|---|---|---|

| Aromatic C-H | Stretching | 3055 - 3072 researchgate.net | Indicates the presence of the phenyl group. |

| Aliphatic C-H | Stretching | 2850 - 2960 | From the long isotridecyl chains. |

| Aromatic C=C | Stretching | 1488 - 1591 researchgate.net | Characteristic of the phenyl ring. |

| P-O-C (Aromatic) | Stretching | ~1200 | Associated with the P-O-Phenyl bond. |

| P-O-C (Aliphatic) | Stretching | ~1030 | Associated with the P-O-Isotridecyl bond. |

| P=O | Stretching | ~1250 - 1300 | Appears upon oxidation of the phosphite to a phosphate. |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structural elucidation. Both ³¹P and ¹H NMR are highly informative for characterizing DITDPP.

³¹P NMR is particularly sensitive to the chemical environment of the phosphorus atom. The trivalent phosphorus in DITDPP will have a characteristic chemical shift. Upon oxidation to the pentavalent phosphate, this chemical shift will move significantly downfield, providing a clear and quantitative measure of the conversion. Phosphite esters typically exhibit ³¹P chemical shifts in the range of +125 to +140 ppm, while their corresponding phosphate oxidation products appear in the range of 0 to -20 ppm.

¹H NMR provides detailed information about the proton environments in the molecule. The spectrum of DITDPP would show distinct signals for the aromatic protons of the phenyl group, the methylene (B1212753) protons adjacent to the oxygen atoms (-O-CH₂-), and the complex aliphatic signals from the branched isotridecyl chains. nih.gov

Table 4: Expected ¹H and ³¹P NMR Chemical Shift Regions for this compound

| Nucleus | Structural Unit | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic Protons (Phenyl group) | 7.0 - 7.5 |

| ¹H | Methylene Protons (-O-CH₂-) | 3.8 - 4.2 |

| ¹H | Aliphatic Protons (Isotridecyl chains) | 0.8 - 1.7 |

| ³¹P | Trivalent Phosphorus (P-III) in Phosphite | ~ +130 |

| ³¹P | Pentavalent Phosphorus (P-V) in Phosphate | ~ -5 to -15 |

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and its fragments. mmu.ac.uk When coupled with HPLC (HPLC-MS), it allows for the separation and identification of DITDPP and its transformation products in complex mixtures. semanticscholar.orgacs.org

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used in HPLC-MS for analyzing phosphite antioxidants. semanticscholar.orgnih.gov The mass spectrum of DITDPP would show a molecular ion peak corresponding to its molecular weight. Tandem MS (MS/MS) experiments can be performed to fragment the molecular ion, providing structural information based on the fragmentation pattern.

A key transformation product is the corresponding organophosphate, formed through oxidation. acs.org This product can be readily identified by a mass shift of +16 amu (the addition of an oxygen atom) compared to the parent phosphite. acs.org

Table 5: Key Mass Spectrometry Data for DITDPP and its Primary Oxidation Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Transformation |

|---|---|---|---|

| This compound | C₃₂H₅₉O₃P | 522.79 | Oxidation |

| Diisotridecyl phenyl phosphate | C₃₂H₅₉O₄P | 538.79 | N/A |

Thermal Analysis Techniques

Thermal analysis techniques are crucial in characterizing the thermal stability and decomposition behavior of this compound (DIDPP). These methods provide valuable data for understanding the material's performance as a stabilizer in various applications.

Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment

A typical DSC analysis of a phosphite stabilizer like DIDPP would reveal key thermal transition points. These include the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). Furthermore, DSC can detect exothermic or endothermic events associated with the decomposition of the compound. For instance, an exothermic peak would indicate a decomposition process that releases heat. The onset temperature of such a peak is a critical parameter for determining the upper-temperature limit for the safe handling and processing of the material.

A study on various commercial aryl and alkyl/aryl phosphate products, which included a product containing diisodecyl phenyl phosphite, utilized DSC to investigate their thermal stability. service.gov.uk Although the specific data for DIDPP was not detailed, the study highlights the utility of DSC in assessing the thermal degradation of these types of compounds.

Below is a hypothetical representation of the type of data that would be obtained from a DSC analysis of this compound, illustrating the key parameters that are typically measured.

Interactive Data Table: Illustrative DSC Data for this compound

| Thermal Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |

| Glass Transition | - | - | - | Change in heat capacity, indicating a transition from a glassy to a rubbery state. |

| Crystallization | - | - | - | Exothermic event indicating the arrangement of molecules into a crystalline structure. |

| Melting | - | - | - | Endothermic event representing the transition from a solid to a liquid state. |

| Decomposition | - | - | - | Exothermic or endothermic event indicating the chemical breakdown of the compound. |

Thermogravimetric Analysis (TGA) for Thermo-oxidative Stability Profiling

Thermogravimetric Analysis (TGA) is a method of thermal analysis in which the mass of a substance is measured as a function of temperature or time as the sample specimen is subjected to a controlled temperature program in a controlled atmosphere. TGA is particularly useful for determining the thermo-oxidative stability of compounds like this compound.

Research indicates that this compound is stable up to approximately 200°C under inert conditions. smolecule.com The onset of decomposition is associated with the cleavage of carbon-phosphorus and carbon-oxygen bonds, which is then followed by the oxidation of the organic fragments. smolecule.com The decomposition pathways are noted to be complex and are influenced by the atmospheric conditions during the heating process. smolecule.com Under oxidative conditions, the decomposition is understood to proceed via free-radical mechanisms, where the phosphite functionality is oxidized to phosphate intermediates before further degradation occurs. smolecule.com

A study by Shankwalkar and Placek investigated the thermal stability and volatile loss of several commercial aryl and alkyl/aryl phosphate products, including a commercial product containing diisodecyl phenyl phosphite, using TGA under an oxygen atmosphere. service.gov.uk This type of analysis is critical for understanding how the compound will behave in real-world applications where it is exposed to air at elevated temperatures.

The data below summarizes the key findings from thermogravimetric analysis of this compound.

Interactive Data Table: Thermogravimetric Analysis Data for this compound

| Parameter | Value | Conditions | Reference |

| Onset of Decomposition | ~200 °C | Inert Atmosphere | smolecule.com |

| Decomposition Mechanism | Complex, involving C-P and C-O bond breakage and oxidation of organic fragments. | Oxidative and Inert Atmospheres | smolecule.com |

Advanced Techniques for In Situ and Real-Time Monitoring of Reactions

The transformation of this compound, particularly its role as a stabilizer in polymer systems, involves complex chemical reactions. Advanced spectroscopic techniques offer the capability to monitor these reactions in situ and in real-time, providing valuable mechanistic insights.

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for this purpose. mdpi.comazom.com An ATR-FTIR probe can be directly immersed into a reaction mixture, allowing for the continuous collection of infrared spectra as the reaction progresses. azom.comnih.gov This enables the real-time tracking of the disappearance of reactant peaks and the appearance of product peaks. For instance, in the context of polymer stabilization, in-situ ATR-FTIR could be used to monitor the conversion of the phosphite ester to a phosphate ester as it scavenges hydroperoxides, thus preventing polymer degradation. The technique allows for the simultaneous monitoring of the curing reaction and the diffusion behavior of additives at the surface of a material. mdpi.com

Similarly, Raman spectroscopy is another valuable technique for in-situ reaction monitoring. spectroscopyonline.com Like FTIR, Raman spectroscopy provides a vibrational fingerprint of molecules. A key advantage of Raman spectroscopy is its low interference from water, making it well-suited for studying reactions in aqueous or moist environments. Fiber-optic probes can be used to introduce the laser excitation and collect the Raman scattered light from deep within a reaction vessel. This would allow for the real-time analysis of the transformation of this compound during polymer processing, where it acts to improve color and heat stability. vestachem.com

The data that could be generated from these advanced techniques would provide a detailed kinetic profile of the reactions involving this compound.

Interactive Data Table: Application of Advanced In Situ Techniques for Monitoring this compound Reactions

| Technique | Information Obtained | Potential Application |

| In-situ ATR-FTIR Spectroscopy | Real-time concentration changes of reactants, intermediates, and products. Reaction kinetics and mechanism. | Monitoring the oxidation of this compound to its corresponding phosphate during polymer stabilization. Studying hydrolysis rates. |

| In-situ Raman Spectroscopy | Real-time changes in molecular vibrations. Identification of chemical species and their transformations. | Following the transformation of the phosphite functional group in real-time during compounding and extrusion processes. Assessing the compound's stability under processing conditions. |

Theoretical and Computational Chemistry Approaches to Diisotridecyl Phenyl Phosphite Research

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. set-science.com It has become a popular and versatile tool in computational chemistry for exploring the electrophilic and nucleophilic nature of molecules. set-science.com For a compound like DIDPP, DFT can be used to model its geometry, electronic properties, and predict its behavior in various chemical environments.

DFT calculations are instrumental in elucidating the electronic structure of DIDPP, which is key to understanding its reactivity as an antioxidant. By calculating the distribution of electrons within the molecule, researchers can identify regions that are susceptible to electrophilic or nucleophilic attack. Key parameters derived from electronic structure analysis include Frontier Molecular Orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, a crucial step in the antioxidant mechanism of phosphites, while the LUMO energy relates to its ability to accept electrons. mdpi.com

The energy gap between the HOMO and LUMO (Egap) is a critical descriptor of a molecule's kinetic stability and chemical reactivity. set-science.commdpi.com A large energy gap suggests high kinetic stability and low reactivity, whereas a smaller gap indicates a more reactive molecule. set-science.com For instance, DFT calculations on related organophosphate compounds have been used to determine the HOMO-LUMO gap to assess reactivity. Furthermore, DFT can generate electron density maps and molecular electrostatic potential (MEP) maps, which visually represent the charge distribution and are effective tools for predicting reaction sites. mdpi.com

A primary function of DIDPP is to act as a secondary antioxidant by reducing hydroperoxides. smolecule.com DFT can be used to model the reaction pathways of this process, as well as degradation pathways like hydrolysis and oxidation. mdpi.com Phosphite (B83602) esters are known to be susceptible to hydrolysis, which yields phosphorous acid and the corresponding alcohols, and oxidation, which converts the phosphite to a phosphate (B84403).

Computational modeling can map out the entire reaction coordinate for these transformations, identifying the transition states and calculating their activation energies. For example, the oxidation of the phosphorus center is a key transformation pathway for organophosphites. nih.govacs.org By modeling this reaction, researchers can understand the energy barriers involved and the stability of reaction intermediates. This theoretical approach provides a detailed mechanistic understanding that complements experimental observations of transformation products. nih.govacs.org

Quantum chemical calculations can predict various spectroscopic properties, offering a powerful method for structural verification. For DIDPP, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable. The ³¹P NMR chemical shift for phosphite esters typically appears in the 120-140 ppm range, and its precise value is influenced by the electronic environment around the phosphorus atom, which can be accurately modeled using DFT.

Similarly, ¹H and ¹³C NMR chemical shifts for the phenyl and isodecyl groups can be predicted. The in silico prediction of NMR chemical shifts using quantum mechanics is now a common practice to aid in structural assignment. rsc.org These calculations can be performed on various candidate structures, and the results are compared with experimental spectra to identify the correct compound. rsc.org Advanced approaches may combine DFT calculations with machine learning or perform calculations on an ensemble of conformations sampled from molecular dynamics simulations to improve accuracy. rsc.orgbiorxiv.org

| Property | Typical Experimental Range | Computational Prediction Method | Application to DIDPP |

| ³¹P NMR Chemical Shift | 120-140 ppm | DFT, GIAO method | Predicts the shift based on the electronic environment of the P atom. |

| ¹H NMR Chemical Shift | Aromatic: 7.0-8.0 ppm; Aliphatic: 0.8-2.0 ppm | DFT, GIAO method | Predicts shifts for phenyl and isodecyl protons for structural confirmation. |

| ¹³C NMR Chemical Shift | Varies for aromatic, P-O-C, and aliphatic carbons | DFT, Machine Learning (MPNNs) | Aids in assigning complex spectra and verifying structure. st-andrews.ac.uk |

Beyond FMO analysis, DFT allows for the calculation of a suite of global reactivity descriptors that quantify a molecule's stability and reactivity. set-science.com These indices are derived from the conceptual framework of DFT and provide a quantitative measure of chemical behavior. researchgate.net

Global Reactivity Indices:

Electronic Chemical Potential (μ): Measures the escaping tendency of electrons from a system. set-science.com

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A high value indicates a "hard" molecule with low reactivity. set-science.comresearchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1/η), representing the molecule's polarizability. set-science.com

Electrophilicity Index (ω): Quantifies the energy lowering of a system when it accepts electrons. researchgate.net

| Reactivity Index | Formula | Interpretation for Antioxidant Activity |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Higher values indicate a greater tendency to donate electrons. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Lower values (softness) are often associated with higher reactivity. set-science.com |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Lower values suggest a more nucleophilic character, which is relevant for reacting with electrophilic radicals. |

To describe selectivity and identify the most reactive sites within the molecule, local reactivity descriptors are used. The Fukui function (f(r)) is a key local descriptor that indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. researchgate.net It helps to pinpoint the atoms most susceptible to nucleophilic attack (where an electron is added) or electrophilic attack (where an electron is removed), thereby predicting the regioselectivity of reactions like oxidation. researchgate.netmdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While quantum calculations are often limited to static structures or single reaction events, MD simulations can model the conformational dynamics and intermolecular interactions of DIDPP in a condensed phase, such as within a polymer matrix or a solvent.

For instance, MD simulations can reveal how the flexible isodecyl chains of DIDPP behave and interact with polymer chains, influencing its dispersion and effectiveness as a stabilizer. Simulations can also model solvation effects, showing how DIDPP interacts with polar or nonpolar environments, which is relevant to its hydrolysis susceptibility. Furthermore, MD can generate ensembles of different molecular conformations that can be used as inputs for more accurate quantum mechanical calculations of average properties, such as NMR chemical shifts. biorxiv.org

In Silico Spectral Databases for Transformation Product Prediction and Screening

A significant challenge in environmental and material analysis is the identification of unknown compounds, including the transformation products of additives like DIDPP. nih.gov In silico (computational) methods are increasingly used to predict the formation of these products and to generate spectral libraries for their identification. nih.govacs.org

Recent research has focused on building in silico spectral databases for organophosphorus compounds (OPCs), including organophosphites. nih.govresearchgate.net This process involves several steps:

Prediction of Transformation Products: Starting with a "seed" compound like DIDPP, computational tools apply a set of known reaction rules (e.g., oxidation, hydrolysis) to predict the structures of potential transformation products. nih.govacs.org For DIDPP, this would include its primary oxidation product, diisodecyl phenyl phosphate, and various hydrolysis products. nih.gov

Prediction of MS² Fragments: For each predicted structure, computational mass spectrometry algorithms predict its tandem mass spectrometry (MS²) fragmentation pattern. nih.govnih.gov

Database Creation: The predicted structures, along with their predicted MS² fragments and other properties like retention time (often predicted from parameters like XlogP), are compiled into an in silico spectral database. nih.govacs.org

These databases are powerful tools for non-targeted screening using high-resolution mass spectrometry. duke.edu When an unknown compound is detected in a sample, its experimental mass spectrum can be compared against the in silico library. This approach has successfully identified numerous OPC transformation products in environmental samples, highlighting that the oxidation of organophosphites is a significant source of organophosphates found indoors. nih.govresearchgate.net

Development and Application of Predictive Algorithms for Chemical Transformations

The study of chemical transformations of phosphite esters, including diisotridecyl phenyl phosphite, increasingly relies on predictive algorithms grounded in computational chemistry and cheminformatics. These algorithms are designed to forecast the likely products of reactions such as oxidation and hydrolysis, which are common degradation pathways for these compounds.

One significant approach involves the use of in silico spectral databases and custom software packages to predict transformation products. For instance, researchers have developed R packages that incorporate known indoor chemical reactions to predict the transformation products of a wide range of organophosphorus compounds (OPCs), including organophosphites. acs.orgnih.gov These algorithms model reactions such as oxidation, hydrolysis, and subsequent sequential reactions. acs.orgnih.gov The process begins with a "seed" compound, like this compound, and applies a set of reaction rules to generate a library of potential transformation products. acs.org For example, an algorithm might predict the oxidation of the phosphite (P(III)) to a phosphate (P(V)) and the subsequent hydrolysis of the ester linkages. acs.orgnih.govscholaris.ca

Another key computational method is Density Functional Theory (DFT), which is used to calculate the electronic structure and global reactivity descriptors of phosphite antioxidants. researchgate.netnih.gov These calculations can predict the reactivity of a phosphite molecule, its antioxidant capacity, and the most likely mechanisms of action, such as hydrogen atom transfer (HAT). researchgate.net Such theoretical predictions are advantageous as they allow researchers to screen and select molecules with desired properties from a large pool of candidates before conducting experiments. nih.govresearchgate.net The U.S. Environmental Protection Agency (U.S. EPA) has also developed a web-based tool, the "Chemical Transformation Simulator (CTS)," which is used to predict the environmental transformation products of chemical contaminants. acs.org

These predictive tools often calculate molecular descriptors and properties, such as MS² fragments and liquid chromatography (LC) retention times, to help identify the predicted compounds in complex experimental samples. acs.orgnih.gov By generating an in silico spectral database containing thousands of predicted OPCs and their mass spectrometry fragments, researchers can screen experimental data for these previously unknown transformation products. acs.org

Analysis of Predicted vs. Experimentally Observed Transformation Products

A crucial aspect of computational research is the validation of predictive algorithms by comparing the forecasted transformation products with those identified in laboratory experiments. For this compound (referred to in some studies as phenyl diisodecyl phosphite or PhDDePi), studies have successfully identified several of its transformation products in environmental samples like indoor dust, confirming the predictions made by transformation algorithms. acs.orgscholaris.ca

The primary transformation pathways for this compound are oxidation and hydrolysis. acs.orgscholaris.ca The initial step is typically the oxidation of the phosphorus center from P(III) to P(V), forming diisodecyl phenyl phosphate (PhDDeP). scholaris.ca This phosphate can then undergo hydrolysis, where the ester bonds are broken, leading to the formation of various diester and monoester products. acs.orgnih.govscholaris.ca

In one study, the oxidation product, phenyl diisodecyl phosphate (PhDDeP), was detected alongside two of its hydrolysis diester products in house dust samples. scholaris.ca The identities of these hydrolysis products were supported by their shorter liquid chromatography retention times compared to their parent compound, PhDDeP, a predictable behavior for these types of molecules. scholaris.ca The detection of these specific products in real-world samples provides strong evidence for the accuracy of the predictive transformation pathways. acs.orgscholaris.ca

The table below summarizes the comparison between predicted and experimentally observed transformation products of this compound.

Table 1: Predicted vs. Experimentally Observed Transformation Products of this compound

| Precursor Compound | Predicted Transformation Pathway | Predicted Product | Experimental Observation | Citation |

|---|---|---|---|---|

| This compound (PhDDePi) | Oxidation | Phenyl Diisodecyl Phosphate (PhDDeP) | Detected in house dust | scholaris.ca |

| Phenyl Diisodecyl Phosphate (PhDDeP) | Hydrolysis | Hydrolysis Diester Product 1 | Detected in house dust | scholaris.ca |